
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one is an organic compound that features a benzimidazole ring fused with a pyrrole ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3-Dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-on beinhaltet typischerweise die Einführung eines Pyrrolrings in eine Benzimidazolstruktur. Eine gängige Methode umfasst die Reaktion von 2-Mercapto-5-aminobenzimidazol mit 2,5-Dimethoxytetrahydrofuran in Gegenwart von Essigsäure und wasserfreiem Natriumacetat. Die Reaktion wird bei 50 °C für 4 Stunden durchgeführt, gefolgt von Neutralisation mit Natriumhydroxid und Kristallisation unter Verwendung von Ethylacetat und n-Hexan .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
1,3-Dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierte Verbindungen, Nukleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Benzimidazolring einführen können .
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und antikrebsigen Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat zur Behandlung verschiedener Krankheiten, einschließlich Magen-Darm-Erkrankungen, untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien, wie z. B. Polymeren und Beschichtungen, eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1,3-Dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es in biologischen Systemen bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen antimikrobiellen oder antikrebsigen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 1,3-dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(1H-pyrrol-1-yl)-2-Mercaptobenzimidazol
- 2-Mercapto-5-nitrobenzimidazol
- 2,5-Dimethoxytetrahydrofuran
Einzigartigkeit
1,3-Dihydro-5-(1H-pyrrol-1-yl)-2H-benzimidazol-2-on ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Seine Kombination aus Benzimidazol- und Pyrrolring macht es besonders vielseitig für verschiedene Anwendungen und hebt es von anderen ähnlichen Verbindungen ab .
Eigenschaften
Molekularformel |
C11H9N3O |
|---|---|
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
5-pyrrol-1-yl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H9N3O/c15-11-12-9-4-3-8(7-10(9)13-11)14-5-1-2-6-14/h1-7H,(H2,12,13,15) |
InChI-Schlüssel |
QGCWORNUIDJVFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=CC3=C(C=C2)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



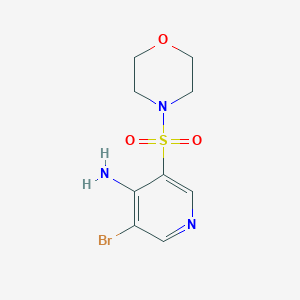
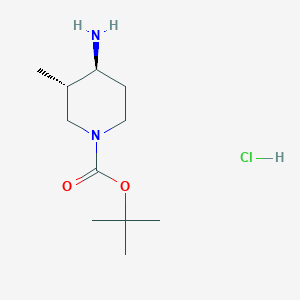

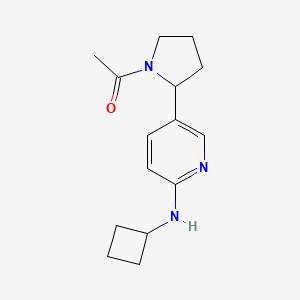



![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
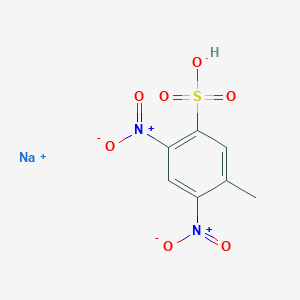

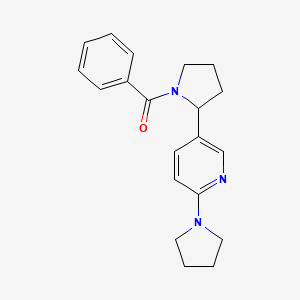

![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
